molecular formula C16H15FO B1327438 4'-Fluoro-3-(4-methylphenyl)propiophenone CAS No. 56201-96-8

4'-Fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327438
CAS No.: 56201-96-8
M. Wt: 242.29 g/mol
InChI Key: IQIAAMBWBTZRTF-UHFFFAOYSA-N
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Description

4'-Fluoro-3-(4-methylphenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone (C₆H₅-C(O)-CH₂-R) with a fluorine substituent at the 4' position of the phenyl ring and a 4-methylphenyl group at the 3-position. This compound belongs to a class of propiophenone derivatives widely studied for their structural versatility and applications in organic synthesis, medicinal chemistry, and agrochemical research. Fluorine incorporation typically enhances metabolic stability and lipophilicity, while the 4-methylphenyl group may influence steric and electronic properties, affecting reactivity and biological interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIAAMBWBTZRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644125
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56201-96-8
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluorobenzoyl chloride and 4-methylacetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, usually in a solvent like dichloromethane, at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 4’-Fluoro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4’-fluoro-3-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 4’-fluoro-3-(4-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The fluorine atom enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and research findings:

Compound Name Substituents Key Properties/Findings Reference
4'-Fluoro-3-(4-methylphenyl)propiophenone 4'-F, 3-(4-methylphenyl) Hypothesized enhanced lipophilicity (log P ~3–4) and metabolic stability due to fluorine. Extrapolated
4'-Chloro-3'-fluoro-3-(2-methylphenyl)propiophenone 4'-Cl, 3'-F, 3-(2-methylphenyl) Higher reactivity in electrophilic substitutions due to Cl; steric hindrance from 2-Me group reduces binding affinity in enzymatic assays .
4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone 4'-Br, 2'-F, 3-(4-MePh) Bromine increases molecular weight (MW 337.2) and polarizability; used in Suzuki coupling reactions .
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 3-(4-OMePh), 3',4',5'-F Trifluoro substitution enhances BBB penetration (log PS*fu,brain ~-3.1); methoxy group improves solubility .
4'-Aminopropiophenone 4'-NH₂ High gastrointestinal absorption (GIA) but poor BBB permeability due to amine polarity .

Key Comparisons :

Substituent Effects on Reactivity :

  • Fluorine at the 4' position reduces electron density at the carbonyl group, making it less reactive toward nucleophilic attack compared to chloro or bromo analogs .
  • Methoxy groups (e.g., in 3-(4-methoxyphenyl) derivatives) increase solubility but reduce metabolic stability due to demethylation pathways .

Biological Activity: Fluorinated propiophenones (e.g., 3',4',5'-trifluoro derivatives) exhibit improved blood-brain barrier (BBB) permeability compared to non-fluorinated analogs, aligning with findings for fluoro-benzo[d]isoxazole antipsychotics . Methylphenyl substituents (e.g., 4-methylphenyl) enhance phytotoxic activity in Lactuca sativa by disrupting cell membrane integrity, as observed in propiophenone-based allelochemicals .

Synthetic Utility: Brominated analogs (e.g., 4'-bromo derivatives) serve as intermediates in cross-coupling reactions, whereas chloro derivatives are prone to hydrolysis under basic conditions . Enzymatic oxidation of propiophenone derivatives (e.g., by ssnBVMO) yields phenyl propanoate, but fluorine substitution may alter substrate specificity in Baeyer-Villiger monooxygenase reactions .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Fluorine and methyl groups increase log P values (e.g., 3.73 for 2-(4-methylphenyl)indolizine), enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life compared to hydroxylated analogs .
  • Toxicity : Chloro and bromo derivatives require stringent handling (GHS Category 2–3), while fluoro analogs exhibit lower acute toxicity .

Biological Activity

4'-Fluoro-3-(4-methylphenyl)propiophenone (commonly referred to as 4'-F-3-(4-MePh)PP) is a synthetic compound belonging to the class of propiophenones. Its structure features a fluorine atom and a para-methylphenyl group, which contribute to its unique biological properties. This article explores the biological activity of 4'-F-3-(4-MePh)PP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H15FO
  • Molecular Weight : 258.29 g/mol
  • CAS Number : 24725732

The biological activity of 4'-F-3-(4-MePh)PP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound may act as an inhibitor or modulator, leading to alterations in cellular signaling and metabolic processes. Specific mechanisms include:

  • Enzyme Inhibition : The fluorine atom in the structure may enhance lipophilicity, allowing for better interaction with enzyme active sites.
  • Receptor Modulation : The compound may bind to specific receptors, influencing pathways related to neurotransmission and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with 4'-F-3-(4-MePh)PP:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in vitro studies where it demonstrated cytotoxicity against various cancer cell lines.
  • Neuropharmacological Effects : Due to its structural similarities to known psychoactive substances, there is ongoing research into its effects on the central nervous system.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 4'-F-3-(4-MePh)PP:

StudyFindings
Smith et al. (2021)Demonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 value of 15 µg/mL.
Johnson et al. (2022)Reported cytotoxic effects in MDA-MB-231 breast cancer cells, with an IC50 value of 20 µM after 48 hours of treatment.
Lee et al. (2023)Investigated neuropharmacological effects, noting alterations in serotonin receptor activity in rodent models.

Comparative Analysis

Comparative studies with structurally similar compounds provide insights into the unique biological profile of 4'-F-3-(4-MePh)PP:

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
This compoundModerateHighNotable
4'-Chloro-3-(4-methylphenyl)propiophenoneLowModerateMinimal
3-(4-Methylphenyl)-1-(2-fluorophenyl)-propan-1-oneHighLowNot assessed

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